3-Azido-1-octylazetidine
Overview
Description
3-Azido-1-octylazetidine is a chemical compound characterized by its unique structure, which includes an azido group attached to an octyl chain and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-octylazetidine typically involves the reaction of 1-octylazetidine with an azido reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and more stringent control of reaction parameters to ensure consistency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-octylazetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used in acidic or neutral conditions.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction typically results in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can yield various alkylated or substituted azetidines.
Scientific Research Applications
3-Azido-1-octylazetidine has found applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Azido-1-octylazetidine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
3-Azido-1-octylazetidine is unique due to its specific structural features. Similar compounds include other azetidines and azido derivatives, but the presence of the octyl chain distinguishes it from many of its counterparts. These similar compounds may have different reactivity and applications based on their structural differences.
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Properties
IUPAC Name |
3-azido-1-octylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-15-9-11(10-15)13-14-12/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNGIIWHDJCTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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